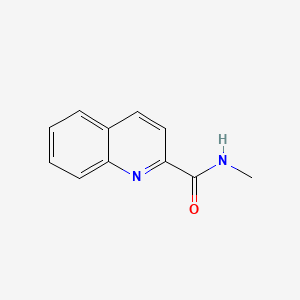
N-methylquinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-methylquinoline-2-carboxamide” is a chemical compound with the molecular formula C11H10N2O . It is also known as "N-Methyl-2-quinolinecarboxamide" .
Synthesis Analysis
The synthesis of N-methylquinoline-2-carboxamide and its derivatives has been a subject of research. For instance, a study discusses the synthesis of N-substituted quinoxaline-2-carboxamides . Another study presents a density functional calculation and first principle molecular dynamics study on a quinoline-2-carboxamide N-oxide .Molecular Structure Analysis
The molecular structure of N-methylquinoline-2-carboxamide has been analyzed using density functional theory and Car-Parrinello molecular dynamics . The study found that proton transfer phenomena do not occur in the investigated compound, and the bridge proton was localized to the donor site .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-methylquinoline-2-carboxamide, focusing on six unique fields:
Antimicrobial Agents
N-methylquinoline-2-carboxamide derivatives have shown significant potential as antimicrobial agents. Research indicates that these compounds exhibit strong activity against various bacterial strains, including Mycobacterium tuberculosis and Mycobacterium kansasii . Their effectiveness often surpasses that of standard treatments like isoniazid and pyrazinamide, making them promising candidates for developing new antibiotics.
Anticancer Agents
Quinoline-carboxamide derivatives, including N-methylquinoline-2-carboxamide, have been studied for their anticancer properties. These compounds have demonstrated potent anti-proliferative activities against multiple cancer cell lines such as MCF-7 (breast cancer) , CACO (colon cancer) , HepG-2 (liver cancer) , and HCT-116 (colon cancer) . Their ability to inhibit cancer cell growth positions them as potential candidates for cancer therapy.
Photosynthesis Inhibitors
N-methylquinoline-2-carboxamide has been investigated for its role in inhibiting photosynthetic electron transport (PET) in plants. Studies have shown that these compounds can effectively disrupt PET in spinach chloroplasts , which could be useful in developing herbicides . This application highlights the compound’s potential in agricultural chemistry.
Anti-inflammatory Agents
Research has explored the anti-inflammatory properties of N-methylquinoline-2-carboxamide derivatives. These compounds have been found to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This makes them potential candidates for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antiviral Agents
N-methylquinoline-2-carboxamide derivatives have also been studied for their antiviral activities. These compounds have shown promise in inhibiting the replication of various viruses, including HIV and influenza . Their mechanism of action typically involves interfering with viral enzymes or proteins essential for viral replication .
Neuroprotective Agents
The neuroprotective effects of N-methylquinoline-2-carboxamide have been a subject of interest in recent studies. These compounds have demonstrated the ability to protect neurons from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s disease . This application underscores their potential in developing treatments for neurodegenerative conditions.
Future Directions
While specific future directions for N-methylquinoline-2-carboxamide are not explicitly mentioned in the retrieved papers, research on related compounds suggests potential areas of interest, such as exploring carbohydrates for therapeutics and the synthesis of biologically and pharmaceutically active quinoline and its analogues .
properties
IUPAC Name |
N-methylquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-12-11(14)10-7-6-8-4-2-3-5-9(8)13-10/h2-7H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDPCCYFEZXZLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylquinoline-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2840637.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2840639.png)
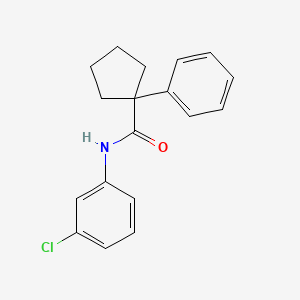

![2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2840642.png)
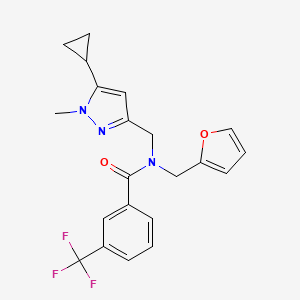
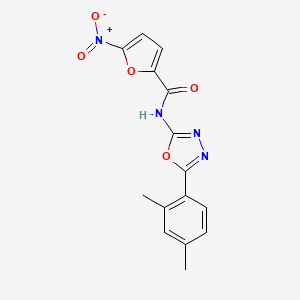
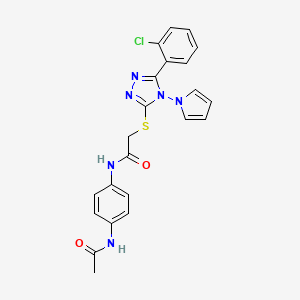
![N-(sec-butyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide](/img/structure/B2840649.png)
![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2840650.png)
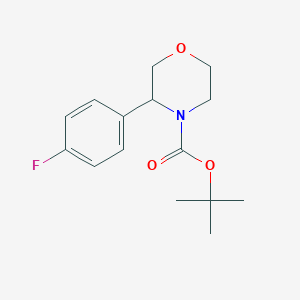
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2840656.png)
![4-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2840659.png)
![Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2840660.png)